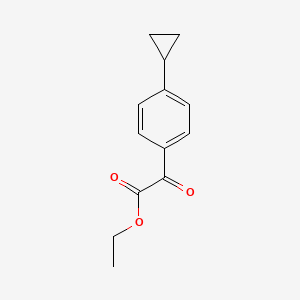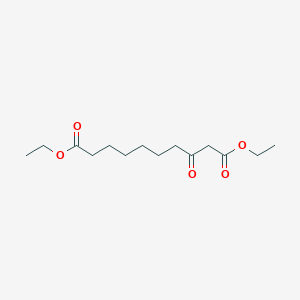
Diethyl-3-oxodecanoat
Übersicht
Beschreibung
Diethyl 3-oxodecanedioate is a chemical compound with the molecular formula C14H24O5. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-oxodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of flavors and fragrances due to its fruity odor.
Wirkmechanismus
Target of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known to participate in various biochemical reactions as a reagent .
Biochemical Pathways
Diethyl 3-oxodecanedioate is involved in various biochemical reactions. For instance, it has been used in the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl) pyrazoles . .
Result of Action
It is primarily used as a reagent in various biochemical reactions .
Biochemische Analyse
Biochemical Properties
Diethyl 3-oxodecanedioate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of diethyl 3-oxodecanedioate and its subsequent metabolites . These interactions are crucial for its role in biochemical pathways and its application in pharmaceutical synthesis.
Cellular Effects
Diethyl 3-oxodecanedioate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, Diethyl 3-oxodecanedioate can impact cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of Diethyl 3-oxodecanedioate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to certain enzymes, altering their activity and subsequently affecting metabolic pathways . This binding interaction can result in either the inhibition or activation of the enzyme, depending on the specific context and the enzyme involved. Additionally, Diethyl 3-oxodecanedioate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 3-oxodecanedioate can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 3-oxodecanedioate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects . Long-term exposure to Diethyl 3-oxodecanedioate in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic pathways.
Dosage Effects in Animal Models
The effects of Diethyl 3-oxodecanedioate vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of Diethyl 3-oxodecanedioate can lead to toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
Diethyl 3-oxodecanedioate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that involve ester hydrolysis and subsequent oxidation and reduction reactions . These metabolic pathways are crucial for its biotransformation and elimination from the body. The compound can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Diethyl 3-oxodecanedioate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of Diethyl 3-oxodecanedioate within the body is influenced by its chemical properties and interactions with transport proteins.
Subcellular Localization
The subcellular localization of Diethyl 3-oxodecanedioate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is essential for its activity and function, as it allows Diethyl 3-oxodecanedioate to interact with specific biomolecules and participate in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 3-oxodecanedioate can be synthesized through the esterification of 3-oxodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of diethyl 3-oxodecanedioate often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 3-oxodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 3-oxodecanedioic acid.
Reduction: It can be reduced to form diethyl 3-hydroxydecanedioate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Diethyl 3-oxodecanedioic acid.
Reduction: Diethyl 3-hydroxydecanedioate.
Substitution: Various substituted diethyl 3-oxodecanedioates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-oxopimelate: Similar in structure but with a shorter carbon chain.
Diethyl 3-oxoglutarate: Another similar compound with a different carbon chain length.
Uniqueness: Diethyl 3-oxodecanedioate is unique due to its specific carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
diethyl 3-oxodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOOABLKYVTOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554163 | |
| Record name | Diethyl 3-oxodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856065-92-4 | |
| Record name | Diethyl 3-oxodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


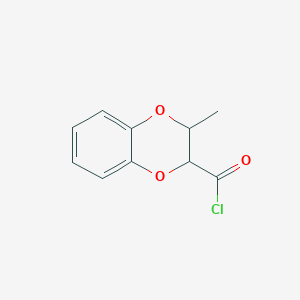
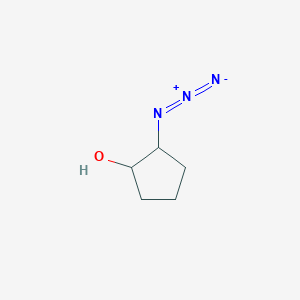
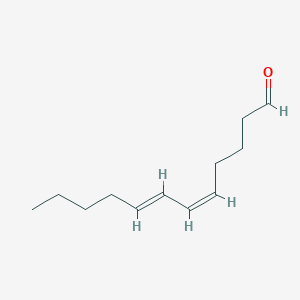



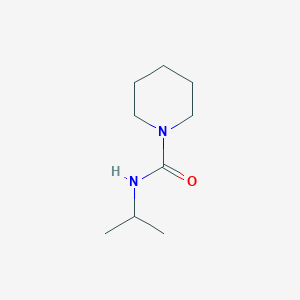

![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)




